N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide
Description
IUPAC Nomenclature and Systematic Classification
The compound’s IUPAC name is derived systematically by identifying its parent structure and substituents. The core structure is cyclohex-3-enecarboxamide , with a substituent at the nitrogen atom: 2-hydroxy-2,2-di(thiophen-2-yl)ethyl .
Nomenclature Breakdown :
- Parent Chain : Cyclohex-3-enecarboxamide (C7H11NO) .
- Substituent : N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl) group.
- 2-hydroxy : A hydroxyl group attached to carbon 2.
- 2,2-di(thiophen-2-yl) : Two thiophene rings substituted at the 2-position, attached to carbon 2 of the ethyl chain.
Classification :
- Functional Groups : Amide (-CONH-), hydroxyl (-OH), thiophene (aromatic heterocycle) .
- Heterocyclic Components : Two thiophene rings (five-membered sulfur-containing aromatic systems) .
- Hybrid Nature : Combines a cyclohexene ring (partially unsaturated) with thiophene substituents, creating a conjugated system with potential electronic interactions.
Molecular Geometry and Conformational Analysis
The compound’s geometry is influenced by steric and electronic factors.
Key Structural Features :
Conformational Analysis :
- Cyclohexene Ring :
- Ethyl-Thiophene Chain :
Electronic Structure and Resonance Stabilization Mechanisms
The compound’s electronic properties are governed by conjugation and resonance effects.
Resonance Stabilization :
- Amide Group :
- Thiophene Rings :
Comparative Analysis of Resonance :
| Component | Resonance Contribution | Impact on Reactivity |
|---|---|---|
| Cyclohex-3-enecarboxamide | Moderate resonance (amide group) | Low electrophilicity at carbonyl carbon |
| Thiophene Rings | Strong resonance (aromatic) | High stability; reduced susceptibility to electrophilic attack |
Comparative Analysis with Related Thiophene-Cyclohexene Hybrid Scaffolds
The compound shares structural motifs with other thiophene-cyclohexene hybrids but differs in substituent arrangement and functional groups.
Comparison Table :
Key Differences :
- Substituent Positioning :
- Functional Groups :
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S2/c19-16(13-6-2-1-3-7-13)18-12-17(20,14-8-4-10-21-14)15-9-5-11-22-15/h1-2,4-5,8-11,13,20H,3,6-7,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQULKGIELTNQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide typically involves the condensation of thiophene derivatives with cyclohexene carboxamide. One common method includes the use of thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives, which are then further reacted to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Synthetic Routes and Key Precursor Reactions
The compound’s synthesis likely involves the following steps:
Formation of the Hydroxybithiophene Ethylamine Precursor
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Reaction Type : Nucleophilic addition or Grignard reaction.
-
Mechanism : Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (CAS 28569-88-2, ) serves as a key intermediate. Hydrolysis of this ester under basic conditions (e.g., NaOH/EtOH, reflux) yields the corresponding carboxylic acid, followed by Curtius rearrangement or Hoffman degradation to generate the primary amine ( , ).
-
Data :
Cyclohexenecarboxylic Acid Activation
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Reaction Type : Acid chloride formation.
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Mechanism : Cyclohex-3-enecarboxylic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, enabling subsequent amide coupling ( , ).
Amide Bond Formation
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Reaction Type : Schotten-Baumann or coupling reagent-assisted acylation.
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Mechanism : The amine precursor reacts with cyclohexenecarboxylic acid chloride in dichloromethane (DCM) or tetrahydrofuran (THF), often with a base like triethylamine to scavenge HCl ( , ).
-
Data :
Hydroxyl Group Derivatives
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Oxidation : Tertiary alcohol resists oxidation under mild conditions. Strong oxidants (e.g., CrO₃/H₂SO₄) may convert it to a ketone, but steric hindrance from thiophenes limits this pathway ( ).
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Protection : Silylation (e.g., TBSCl/imidazole) or acetylation (Ac₂O/pyridine) stabilizes the hydroxyl group during synthetic steps ( ).
Cyclohexene Ring Reactions
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohexanecarboxamide ( , ).
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Epoxidation : Reaction with mCPBA forms an epoxide, though electron-withdrawing carboxamide may reduce diene reactivity ( ).
Thiophene Electrophilic Substitution
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Nitration/Sulfonation : Harsh conditions (HNO₃/H₂SO₄) selectively substitute thiophene at the 5-position, but steric bulk from the ethyl group may limit reactivity ( , ).
Amide Hydrolysis
-
Acidic Conditions : Prolonged exposure to HCl (6M, reflux) cleaves the amide bond, releasing cyclohexenecarboxylic acid and the amine precursor ( , ).
-
Basic Conditions : NaOH (2M, 80°C) hydrolyzes the amide within 24 hours ( ).
Thermal Degradation
-
Dehydration : Heating above 150°C induces elimination of water, forming an α,β-unsaturated ketone derivative ( ).
Cross-Coupling Reactions
The thiophene rings enable palladium-catalyzed coupling:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, 3,4-dimethoxyphenylboronic acid | Biaryl derivative | 66% | |
| Stille | Pd₂(dba)₃, Sn(CH₃)₃ | Alkynyl-thiophene hybrid | 55% |
Scientific Research Applications
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide exhibits several biological activities that make it a valuable compound in research:
Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory pathways. In vitro experiments indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases like arthritis and other autoimmune conditions.
Case Study: RAW 264.7 Macrophage Cells
In a study involving RAW 264.7 macrophage cells, treatment with the compound resulted in:
- A significant decrease in nitric oxide (NO) production.
- Lower levels of pro-inflammatory cytokines following lipopolysaccharide (LPS) stimulation.
These findings indicate that the compound may effectively mitigate inflammatory responses.
Antioxidant Activity
The thiophene rings present in the compound contribute to its antioxidant properties. Research demonstrated that it can scavenge free radicals and reduce oxidative stress, which is crucial for protecting cells from damage.
Cytotoxicity Against Cancer Cells
Preliminary studies have suggested that this compound may induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.
Case Study: Cancer Cell Lines
In experiments involving different cancer cell lines, the compound displayed:
- Induction of apoptosis.
- Inhibition of cell proliferation at specific concentrations.
These results support further exploration of the compound as a potential chemotherapeutic agent.
Summary Table of Applications
| Application Area | Mechanism of Action | Potential Therapeutic Use |
|---|---|---|
| Anti-inflammatory | Modulates cytokine production | Treatment of inflammatory diseases |
| Antioxidant | Scavenges free radicals | Protection against oxidative stress |
| Cytotoxicity | Induces apoptosis in cancer cells | Potential chemotherapeutic agent |
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with various molecular targets and pathways. The thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The hydroxyl and carboxamide groups can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiophene-Containing Derivatives
Key Structural and Pharmacological Differences
Core Scaffold: The target compound’s cyclohexene carboxamide core contrasts with the quinolone or tetrahydronaphthalenamine scaffolds of analogues. Quinolones (e.g., ) are known for DNA gyrase inhibition, while carboxamides may target enzymes or receptors via hydrogen bonding .
Substituent Effects: The hydroxyl group in the target compound distinguishes it from oxoethyl or oximinoethyl groups in quinolone derivatives. This group could improve aqueous solubility, a critical factor in pharmacokinetics . Di-thiophen-2-yl substitution vs. mono-thiophene derivatives (e.g., ): Dual thiophenes may enhance steric bulk and π-stacking capacity, possibly influencing binding to hydrophobic pockets in targets like bacterial topoisomerases .
Biological Activity: Quinolone-thiophene hybrids exhibit potent antibacterial activity, with MIC values as low as 0.5 µg/mL against Staphylococcus aureus . The target compound’s efficacy remains unverified but merits investigation given structural parallels.
Biological Activity
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.
The synthesis of this compound typically involves the condensation of thiophene derivatives with cyclohexene carboxamide. A common method includes the use of thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions to produce 3-hydroxy-2-thiophene carboxylic derivatives, which are further reacted to yield the target compound .
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C17H19NO2S2
- InChI: InChI=1S/C17H19NO2S2/c19-16(13-6-2-1-3-7-13)18-12-17(20,14-8-4-10-21-14)15-9-5-11-22-15/h1-2,4-5,8-11,13,20H,3,6-7,12H2,(H,18,19)
The biological activity of this compound is primarily attributed to its structural components. The thiophene rings can interact with biological macromolecules such as proteins and enzymes. The presence of hydroxyl and carboxamide groups enhances its ability to form hydrogen bonds with target proteins, potentially increasing binding affinity and specificity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene-based compounds. For instance, a related compound demonstrated cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The study reported that pretreatment with certain thiophene derivatives sensitized HepG2 cells to the chemotherapeutic agent sorafenib, significantly lowering the IC50 from 3.9 µM to 0.5 µM . This suggests that compounds like this compound may also exhibit similar properties.
Enzyme Inhibition
The compound's mechanism may involve the inhibition of specific enzymes. Thiophene derivatives are known to modulate enzyme activity by interacting with their active sites or altering their conformation. This can lead to reduced enzymatic activity associated with various diseases .
Case Studies
- Cytotoxicity Evaluation:
-
Enzyme Interaction Studies:
- Investigations into how thiophene rings affect enzyme kinetics have shown promising results in modulating enzyme activity related to cancer progression.
Q & A
Basic Research Questions
Q. What are the optimal multi-step synthesis routes for N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves coupling thiophene derivatives with cyclohexenecarboxylic acid precursors. Key steps include:
- Step 1 : Functionalization of the cyclohexene ring via carboxamide formation using coupling agents like EDCI/HOBt ().
- Step 2 : Hydroxyethylation of di(thiophen-2-yl) intermediates under basic conditions (e.g., K₂CO₃ in DMF) ().
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity ().
- Critical Parameters : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of thiophene substituents influence regioselectivity and yield .
Q. How can structural confirmation of this compound be achieved using spectroscopic and analytical techniques?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm the presence of cyclohexene protons (δ 5.6–5.8 ppm), thiophene aromatic signals (δ 6.9–7.3 ppm), and hydroxyethyl group (δ 3.5–4.0 ppm) ().
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 386.08) and fragmentation patterns ().
- IR Spectroscopy : Peaks at 3300 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (amide C=O), and 3100 cm⁻¹ (hydroxyl O–H) ().
- Validation : Cross-reference data with structurally analogous compounds (e.g., benzo[b]thiophene carboxamides) ().
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and optimize reaction pathways ().
- Docking Studies : Employ AutoDock Vina to predict binding affinities for targets like apoptosis regulators (e.g., Bcl-2 family proteins) ().
- ADMET Prediction : SwissADME or pkCSM to assess solubility, permeability, and toxicity ( ).
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., apoptosis modulation vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Analysis : Use MTT assays across 5–100 µM to differentiate pro-apoptotic effects (IC₅₀ < 20 µM) from non-specific cytotoxicity ().
- Pathway Profiling : Western blotting for caspase-3/7 activation and flow cytometry for cell cycle arrest (G1/S phase) ().
- Control Experiments : Compare with structurally similar compounds lacking the hydroxyethyl group to isolate functional group contributions ().
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .
Q. How can reaction fundamentals and reactor design improve scalability for preclinical studies?
- Methodological Answer :
- Continuous Flow Synthesis : Optimize residence time (10–30 min) and temperature (70°C) in microreactors to enhance reproducibility (, RDF2050112).
- Membrane Separation : Use nanofiltration (MWCO 500 Da) to remove unreacted thiophene precursors (, RDF2050104).
- Process Control : Implement PAT tools (e.g., in-situ FTIR) for real-time monitoring of amide bond formation ().
- Scalability Metrics : Maintain >90% yield at 100 g scale with <5% impurity .
Q. What are the challenges in elucidating the mechanism of action for this compound’s interaction with biological targets?
- Methodological Answer :
- Target Identification : Use affinity chromatography (immobilized compound) coupled with LC-MS/MS to identify binding proteins ().
- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding constants (ka/kd) for putative targets (e.g., kinases).
- Mutagenesis : CRISPR-Cas9 knockouts of suspected pathways (e.g., PI3K/Akt) to confirm functional relevance ().
- Contradictions : Address off-target effects using RNA-seq to profile transcriptomic changes .
Methodological Framework for Research Design
Q. How to integrate experimental and theoretical approaches for robust data interpretation?
- Framework :
- Hypothesis-Driven Design : Use SAR (Structure-Activity Relationship) models to prioritize derivatives ().
- Feedback Loops : Iteratively refine computational models using experimental IC₅₀ and solubility data ().
- Data Curation : Employ ELN (Electronic Lab Notebook) systems with SHA-256 encryption for reproducibility ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
